N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(11-17-12-15-5-3-4-6-18(15)23-17)20-19(21)14-7-9-16(22-2)10-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLXIITXLGKSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
Table 1: Alkoxy Substituent Effects
| Substituent | MW (g/mol) | clogP* | Solubility (mg/mL) |
|---|---|---|---|
| Methoxy | 355.4 | 2.1 | 0.12 |
| Ethoxy | 369.4 | 2.6 | 0.09 |
| Propoxy | 383.5 | 3.0 | 0.05 |
*Predicted using fragment-based methods.
Benzofuran vs. Simple Aromatic Moieties
The benzofuran group distinguishes the target compound from simpler analogs:
- N-(1-Phenylpropan-2-yl)benzamide (): Lacks the benzofuran system, resulting in reduced rigidity and lower MW (279.3 vs. 355.4). This simpler analog may exhibit faster metabolic clearance due to decreased aromatic stabilization .
Functional Group Variations in Related Structures
- 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (): The isobenzofuranone core lacks the propan-2-yl linkage, reducing conformational flexibility and possibly limiting binding to elongated hydrophobic pockets .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 327.37 g/mol
- CAS Number : 2034610-92-7
This compound features a benzofuran moiety linked to a propan-2-yl group and a methoxybenzamide functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Receptor Binding : It has been shown to bind to various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : The presence of the benzofuran structure is associated with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. For instance, benzofuran derivatives have been shown to selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Benzofuran derivatives are known for their broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. This property makes them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxybenzamide, and how can reaction efficiency be monitored?
- Methodology :
- Step 1 : Condensation of 1-benzofuran-2-ylpropan-2-amine with 4-methoxybenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane, 1:3) .
- Purification : Recrystallization from ethanol yields pure product (mp: 160–162°C).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for benzofuran protons (δ 6.8–7.6 ppm), methoxy group (δ 3.8 ppm), and amide NH (δ 8.2 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities; compare with analogs like 2-methoxy-4-methyl-1-[1-(phenylsulfanyl)propan-2-yl]benzene for packing motifs .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C vibration (~1240 cm⁻¹) .
Q. How can fluorescence spectroscopy be applied to study this compound’s photophysical properties?
- Experimental Design :
- Prepare solutions in DMSO or acetonitrile (10⁻⁵ M).
- Measure fluorescence emission at λ_ex = 280 nm; compare quantum yields with structurally related benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .
- Assess solvent effects on Stokes shift to infer π-π* transitions and intramolecular charge transfer .
Advanced Research Questions
Q. What strategies are recommended for designing enzyme inhibition assays targeting neurodegenerative pathways?
- Methodological Framework :
- Target Selection : Prioritize acetylcholinesterase (AChE) or β-secretase (BACE1) based on structural analogs (e.g., 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides) .
- Assay Conditions : Use Ellman’s method for AChE inhibition (λ = 412 nm, DTNB as chromogen) .
- Data Validation : Compare IC₅₀ values with donepezil (positive control) and assess selectivity via kinase profiling panels .
Q. How can molecular docking studies elucidate interactions between this compound and therapeutic targets?
- Protocol :
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Protein Preparation : Retrieve AChE (PDB: 4EY7) or BACE1 (PDB: 2WEZ) structures; optimize hydrogen bonding networks.
- Docking Parameters : Grid box centered on catalytic triad (e.g., Ser203 for AChE); analyze binding poses for π-π stacking with Trp86 and hydrogen bonding with Glu202 .
- Validation : Cross-check with MD simulations (GROMACS) to assess binding stability over 100 ns .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Critical Analysis Framework :
- Structural Comparison : Overlay 3D conformers (e.g., using PyMOL) to identify substituent effects (e.g., methoxy vs. hydroxy groups) .
- Meta-Analysis : Aggregate published IC₅₀ values for benzamide derivatives; apply QSAR models to correlate logP or polar surface area with activity .
- Experimental Reproducibility : Validate conflicting results under standardized conditions (pH 7.4, 37°C, 1% DMSO) .
Q. What chromatographic methods are suitable for purity assessment and metabolite identification?
- Analytical Protocol :
- HPLC : Use C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile/water, 60:40), flow rate 1 mL/min, UV detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) to detect [M+H]+ ions (m/z ~353); compare fragmentation patterns with synthetic standards .
- Validation : Achieve ≥95% purity; quantify impurities (e.g., unreacted benzofuran precursors) via external calibration .
Methodological Notes
-
Contradictions in Evidence :
-
Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
